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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone H, a prenylated flavonoid, and its analogues have garnered significant
interest in the scientific community due to their diverse pharmacological activities.
Understanding the relationship between the chemical structure of these compounds and their
biological efficacy is crucial for the development of novel therapeutic agents. This guide
provides a comparative analysis of the structure-activity relationships (SAR) of
Sophoraflavanone H analogues, supported by experimental data, detailed protocols, and
pathway visualizations to aid in drug discovery and development efforts.

Core Structure and Key Modifications

The fundamental structure of sophoraflavanones consists of a flavanone backbone,
characterized by a three-ring system (A, B, and C rings). The biological activity of these
compounds is significantly influenced by the type and position of various substituents on this
core structure. Key modifications that dictate the potency and selectivity of Sophoraflavanone
H analogues include:

e Prenylation and Related Moieties: The presence, type (prenyl, geranyl, lavandulyl), and
position of isoprenoid side chains on the A and B rings are critical determinants of bioactivity.
These lipophilic groups can enhance cell membrane permeability and interaction with
molecular targets.
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o Hydroxylation Patterns: The number and location of hydroxyl (-OH) groups on the aromatic
rings influence the antioxidant potential and the ability to form hydrogen bonds with target
enzymes and receptors.

o Other Substitutions: The addition of other functional groups, such as methoxy groups, can
alter the electronic properties and metabolic stability of the compounds.

Comparative Biological Activities of
Sophoraflavanone Analogues

The following tables summarize the quantitative data on the cytotoxic and antimicrobial
activities of Sophoraflavanone H analogues, providing a basis for direct comparison of their
potency.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxicity of various sophoraflavanone analogues has been evaluated against a range of
human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which
represent the concentration of the compound required to inhibit the growth of 50% of the
cancer cells, are presented below.
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Compound Cell Line IC50 (pM) Reference
Sophoraflavanone G HL-60 (Leukemia) 12.5 [1]
HepG2 (Liver Cancer)  13.3 [1]
A549 (Lung Cancer) 7.7 (ug/mL) [1]
AGS (Gastric Cancer) 6.5 (ug/mL) [1]
DU-145 (Prostate
7.7 (ug/mL) [1]
Cancer)
Kurarinone HL-60 (Leukemia) 18.5 [1]
MCF-7 (Breast
22.2 [1]
Cancer)
A549 (Lung Cancer) 6.2 (ng/mL) [1]
PC-3 (Prostate
6.6 (ng/mL) [1]
Cancer)
Isomaackiaflavanone HeLa (Cervical
16-36 [2]
A Cancer)
SK-MEL-5
16-36 [2]
(Melanoma)
Isomaackiaflavanone HeLa (Cervical
16-36 [2]
B Cancer)
SK-MEL-5
16-36 [2]
(Melanoma)
) HeLa (Cervical
Abyssinone V 16-36 [2]
Cancer)
SK-MEL-5
16-36 [2]
(Melanoma)

Structure-Activity Relationship Insights (Cytotoxicity): Studies have indicated that the presence

of a prenyl group at the C8 position contributes to cytotoxic activity.[2] Furthermore, the
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hydroxylation pattern on the B-ring is also a key determinant of potency.

Antimicrobial Activity

Sophoraflavanone analogues have demonstrated significant activity against a variety of
pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial
efficacy.

Compound Bacterial Strain MIC (pg/mL) Reference

S. aureus (MRSA
Sophoraflavanone G o 05-8 [3]
clinical isolates)

mutans streptococci 0.5-4 (MBC) [4]
S. aureus
o ) 0.05 [5]
(Gentamicin-resistant)
MRSA (USA300) 3.9 (MIC90) [6]
Kurarinone MRSA (USA300) 7.8 (MIC90) [6]
Sophoraflavanone B MRSA 15.6 - 31.25

Structure-Activity Relationship Insights (Antimicrobial Activity): The lavandulyl group in
sophoraflavanone G is considered critical for its antibacterial activity.[6] Comparative studies
have shown that specific hydroxylation patterns on the A and B rings, such as 2',4'- or 2',6'-
dihydroxylation on the B ring and 5,7-dihydroxylation on the A ring, are important for anti-MRSA
activity.[7] The addition of an aliphatic group at the C6 or C8 position can also enhance this
activity.[7]

Signaling Pathways Modulated by
Sophoraflavanone Analogues

Sophoraflavanone G, a well-studied analogue, has been shown to exert its anti-inflammatory
and neuroprotective effects by modulating several key signaling pathways. Understanding
these pathways provides insight into the potential mechanisms of action for Sophoraflavanone
H and its other analogues.
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Signaling pathways modulated by Sophoraflavanone G.

As depicted, Sophoraflavanone G has been shown to inhibit TNF-a-induced MMP-9 expression
by targeting the TNFR-mediated activation of MAPKs and the NF-kB signaling pathway, which
is crucial for its neuroprotective effects.[8][9] In models of inflammation induced by
lipopolysaccharide (LPS), Sophoraflavanone G exerts its anti-inflammatory effects by targeting
the PI3K/Akt and JAK/STAT pathways, while also activating the Nrf2/HO-1 antioxidant
response pathway.[10][11]
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Experimental Workflow for Structure-Activity
Relationship Studies

The process of elucidating the structure-activity relationship of novel Sophoraflavanone H
analogues typically follows a systematic workflow, from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Workflow

Synthesis of Analogues

/

Purification & Characterization
(HPLC, NMR, MS)

l

Primary Biological Screening
(e.g., Cytotoxicity, Antimicrobial)

/

Hit Identification

l

Secondary & Mechanistic Assays
(e.g., Western Blot, ELISA, Flow Cytometry)

L\

SAR Analysis & QSAR Modeling ('A”n\i/r'r‘]’; f};‘gﬁ;

Lead Optimization
(Further Structural Modifications)
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A typical workflow for SAR studies of Sophoraflavanone H analogues.

Detailed Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies for key
assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

Cancer cell lines

o Complete cell culture medium

o Sophoraflavanone H analogues (dissolved in DMSO)
e MTT solution (5 mg/mL in PBS)

e Dimethyl sulfoxide (DMSOQO)

o 96-well plates

Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100
pL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%
CO: to allow for cell attachment.

e Compound Treatment: Prepare serial dilutions of the Sophoraflavanone H analogues in
culture medium. After 24 hours, remove the medium from the wells and add 100 pL of the

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15593411?utm_src=pdf-body-img
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g.,
doxorubicin).

 Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO..

o MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

e Formazan Solubilization: Carefully remove the medium and add 100 yL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure
complete dissolution. Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.

Materials:

Bacterial strains (e.g., MRSA)

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

Sophoraflavanone H analogues (dissolved in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:
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» Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard, which is then diluted to achieve a final concentration of approximately 5 x 10°
CFU/mL in the test wells.

e Compound Dilution: Prepare a two-fold serial dilution of each Sophoraflavanone H
analogue in the appropriate broth in a 96-well plate.

 Inoculation: Add the standardized bacterial inoculum to each well containing the compound
dilutions. Include a positive control (broth with bacteria, no compound) and a negative control
(broth only).

e Incubation: Incubate the plates at 37°C for 16-20 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.[3]

By providing a structured overview of the current knowledge on the structure-activity
relationships of Sophoraflavanone H analogues, this guide aims to facilitate further research
and the rational design of more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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